Physicochemical properties of (3-Methoxynaphthalen-2-yl)(phenyl)methanol
Physicochemical properties of (3-Methoxynaphthalen-2-yl)(phenyl)methanol
This technical guide details the physicochemical profile, synthesis, and characterization of (3-Methoxynaphthalen-2-yl)(phenyl)methanol , a specific organic intermediate significant in asymmetric catalysis and medicinal chemistry research.[1]
[1]
Executive Summary
(3-Methoxynaphthalen-2-yl)(phenyl)methanol is a lipophilic, chiral secondary alcohol featuring a naphthalene core substituted with a methoxy group and a phenyl-bearing carbinol center.[1] It serves as a critical intermediate in the synthesis of sterically crowded chiral ligands and photo-responsive materials. This guide provides a comprehensive analysis of its physicochemical properties, robust synthesis protocols, and analytical characterization standards for research applications.
Chemical Identity
| Descriptor | Value / Detail |
| IUPAC Name | (3-Methoxynaphthalen-2-yl)(phenyl)methanol |
| Molecular Formula | |
| Molecular Weight | 264.32 g/mol |
| Structural Class | Diarylmethanol; Naphthalene derivative |
| Chirality | Contains one stereocenter (C-OH); typically synthesized as a racemate ( |
Physicochemical Properties
The following data synthesizes experimental observations of structural analogs with computed physicochemical descriptors to provide a reference profile for laboratory handling.
Physical State & Solid-State Characteristics[1][3][4]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point (Predicted): 108–112 °C (Based on structural analogs like (6-methoxy-2-naphthyl)(phenyl)methanol).[1]
-
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO.
-
Moderate Solubility: Ethanol, Methanol (Heating may be required).
-
Insoluble: Water (Highly lipophilic).
-
Electronic & Solution Properties
-
Lipophilicity (LogP): ~4.2 (Predicted). The naphthalene core significantly increases lipophilicity compared to simple benzyl alcohols.
-
Acidity (pKa): ~14.8 (Predicted). The hydroxyl proton is slightly less acidic than phenol but comparable to benzyl alcohol. The ortho-methoxy group provides electron donation via resonance but withdrawal via induction, resulting in a net negligible shift in pKa relative to the parent naphthylmethanol.
-
H-Bonding Potential:
-
Donor: 1 (Hydroxyl group).
-
Acceptor: 2 (Hydroxyl oxygen + Methoxy oxygen).
-
Synthesis Protocol: Grignard Addition
The most robust route to (3-Methoxynaphthalen-2-yl)(phenyl)methanol is the nucleophilic addition of phenylmagnesium bromide to 3-methoxy-2-naphthaldehyde.[1] This method offers high yields and operational simplicity.
Reaction Scheme
The reaction proceeds via the formation of a magnesium alkoxide intermediate, followed by acidic hydrolysis.
Figure 1: Synthetic pathway via Grignard addition.
Step-by-Step Procedure
Safety Note: Grignard reagents are moisture-sensitive.[1] All glassware must be flame-dried and the reaction conducted under an inert atmosphere (
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-methoxy-2-naphthaldehyde (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Dropwise add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 20 minutes.
-
Observation: The solution typically transitions from pale yellow to a deep orange/brown suspension.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 4:1).
-
Quench: Cool to 0°C and slowly add saturated aqueous
to hydrolyze the magnesium salt. -
Workup:
-
Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 0%
20% EtOAc in Hexane).
Analytical Characterization
Confirming the structure requires a combination of spectroscopic techniques. Below are the expected diagnostic signals.
Proton NMR ( H NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.80 – 7.20 | Multiplet | 10H | Aromatic protons (Naphthalene + Phenyl) |
| 7.10 | Singlet | 1H | Naphthalene H-1 (Ortho to OMe) |
| 6.25 | Singlet/Doublet | 1H | CH -OH (Benzylic methine) |
| 3.95 | Singlet | 3H | |
| 2.40 | Broad Singlet | 1H |
Infrared Spectroscopy (FT-IR)[1]
-
3300–3450 cm
: Broad O-H stretch (Intermolecular H-bonding).[1] -
3050 cm
: C-H aromatic stretch. -
2850–2950 cm
: C-H aliphatic stretch (Methoxy/Methine).[1] -
1250 cm
: C-O-C asymmetric stretch (Aryl alkyl ether).[1]
Applications & Significance
This compound is not merely a structural curiosity; it functions as a versatile scaffold in advanced organic synthesis.[4]
-
Chiral Resolution: The racemic alcohol can be resolved via enzymatic kinetic resolution (e.g., using Lipase B from Candida antarctica) to yield enantiopure building blocks for asymmetric ligands.
-
Ligand Synthesis: The hydroxyl group can be substituted (e.g., via Mitsunobu reaction) to install phosphines, creating P,O-ligands for transition metal catalysis.
-
Photo-Switching: Derivatives of naphthyl-phenyl methanols are investigated for their photophysical properties, particularly in fluorescence quenching studies involving the naphthalene chromophore.[1]
Purification Workflow
To ensure high purity (>98%) for biological or catalytic testing, follow this purification logic:
Figure 2: Purification decision tree based on crude purity.
References
-
PubChem Compound Summary. (2025). Naphthalene derivatives and physicochemical descriptors. National Center for Biotechnology Information. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Grignard addition mechanisms).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Protocols for alcohol synthesis).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Methoxy-2-naphthol (Precursor safety data). Link

